5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one
Description
5-[(2-Methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one is a heterocyclic compound featuring an imidazo[1,2-c]quinazolinone core substituted at position 5 with a 2-methylbenzylsulfanyl group. This structure combines a bicyclic quinazoline-imidazole framework with a thioether-linked aromatic moiety.
Properties
IUPAC Name |
5-[(2-methylphenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-12-6-2-3-7-13(12)11-23-18-19-15-9-5-4-8-14(15)17-20-16(22)10-21(17)18/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKROSUABKKJAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=CC=CC=C3C4=NC(=O)CN42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazo[1,2-c]quinazolinone Core: This step often involves the cyclization of an appropriate precursor, such as 2-aminobenzamide, with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a thiol (e.g., 2-methylbenzenethiol) reacts with a halogenated intermediate of the imidazoquinazolinone.
Final Cyclization and Purification: The final product is obtained through cyclization reactions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the quinazolinone core or the sulfanyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzyl or imidazoquinazolinone moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated intermediates, thiols, amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinazolinone derivatives.
Substitution: Various substituted imidazoquinazolinone derivatives.
Scientific Research Applications
Medicinal Chemistry
5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one is of particular interest in medicinal chemistry for its potential therapeutic effects:
- Anticancer Activity : The imidazoquinazoline core is known for its ability to interact with various biological targets, including enzymes and receptors involved in cancer pathways. Studies have indicated that derivatives of this compound can inhibit specific kinases, leading to reduced cancer cell proliferation .
- Antimicrobial Properties : Research has shown that compounds similar to 5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one exhibit significant antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing potential comparable to standard anti-inflammatory drugs like ibuprofen .
Synthesis and Chemical Reactions
The synthesis of 5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one typically involves multi-step organic reactions:
- Formation of the Imidazoquinazoline Core : This involves cyclization reactions using appropriate precursors such as 2-aminobenzylamine.
- Introduction of Functional Groups : Benzyl and methoxy groups are introduced through nucleophilic substitution reactions with alkylating agents .
The compound serves as a versatile building block for synthesizing more complex molecules, allowing researchers to explore new synthetic pathways and develop novel materials.
Industrial Applications
In the industrial sector, the compound's unique properties may be harnessed for various applications:
- Material Science : Due to its stability and reactivity, it can be used in developing new materials with enhanced properties for electronics or coatings.
- Pharmaceutical Development : The ongoing research into its biological activities positions it as a candidate for further development into therapeutic agents targeting cancer and infectious diseases.
Antimicrobial Activity Evaluation
A study evaluated the antimicrobial activity of synthesized quinazolinone derivatives, including those related to 5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one. The results demonstrated significant inhibition against various bacterial strains using the cup-plate agar diffusion method. Compounds showed effectiveness comparable to established antibiotics .
Anti-inflammatory Research
In another study focused on anti-inflammatory properties, compounds derived from similar structures were tested using the carrageenan-induced paw edema model in rats. The results indicated that certain derivatives exhibited significant anti-inflammatory effects, suggesting potential for clinical applications .
Mechanism of Action
The mechanism of action of 5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The sulfanyl group and the imidazoquinazolinone core can form specific interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites, altering the function of the target molecules.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The imidazo[1,2-c]quinazolinone scaffold allows for extensive substitution, particularly at position 3. Key structural variations include:
Table 1: Substituent Effects on Molecular Properties
Key Observations :
- Halogenation : Derivatives with chlorine or bromine (e.g., 3,4-dichlorobenzyl) show improved bioactivity, likely due to enhanced electrophilicity and binding to hydrophobic pockets .
- Alkyl vs. Aryl : Methylsulfanyl derivatives (e.g., CAS 168140-75-8) are simpler and more synthetically accessible but less potent in biological assays compared to benzyl-substituted analogs .
Key Findings :
- Anti-Cancer Activity : Polycarbo-substituted imidazoquinazolines with halogens (Br, I) exhibit cytotoxicity against MCF-7 and HeLa cells, with IC₅₀ values in the low micromolar range .
- Anti-Inflammatory Effects : 3,4-Dichlorobenzyl derivatives demonstrate COX-1/2 inhibition, comparable to reference drugs like SC-558 .
- Antimicrobial Potential: Thiol-substituted benzoimidazoquinazolines () inhibit bacterial growth, likely via disruption of membrane integrity or enzyme inhibition.
Biological Activity
5-[(2-Methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one is a complex organic compound that belongs to the imidazoquinazoline family. This compound exhibits potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a comprehensive review of its biological activity, including mechanisms of action, therapeutic potentials, and comparisons with similar compounds.
Chemical Structure and Properties
The compound is characterized by a fused ring system comprising imidazole and quinazoline moieties. The presence of sulfanyl and methylbenzyl groups enhances its chemical reactivity and biological activity.
Chemical Formula
- Molecular Formula: C₁₈H₁₅N₃OS
- Molecular Weight: 321.40 g/mol
Structural Features
| Feature | Description |
|---|---|
| Imidazole Ring | Contributes to biological activity through interaction with various enzymes. |
| Quinazoline Moiety | Known for its role in anticancer and antimicrobial properties. |
| Sulfanyl Group | Enhances reactivity and may influence pharmacokinetics. |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines by interfering with specific signaling pathways.
- Mechanism of Action: The compound likely inhibits specific kinases involved in cell proliferation, leading to reduced tumor growth.
- Case Study: In vitro studies demonstrated that 5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one significantly reduced the viability of breast cancer cells (MCF-7) at concentrations of 10 µM and above .
Antimicrobial Activity
The compound exhibits promising antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Testing Method: The antimicrobial activity was evaluated using the serial dilution method against Staphylococcus aureus and Escherichia coli.
- Findings: Compounds similar to 5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one showed significant inhibition zones, indicating effective antibacterial activity .
Anti-inflammatory Properties
Research indicates that this compound may also possess anti-inflammatory effects.
- Mechanism: It is hypothesized that the compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Study Results: In animal models, administration of the compound reduced levels of TNF-alpha and IL-6 in serum following lipopolysaccharide (LPS) stimulation .
Comparative Analysis with Similar Compounds
The unique combination of functional groups in 5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one distinguishes it from other quinazoline derivatives.
| Compound | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 5-[(2-Methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one | High | Moderate | Moderate |
| Imidazo[1,2-c]quinazolin-2(3H)-one | Low | Low | Low |
| 8,9-Dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one | Moderate | High | Low |
Q & A
Basic: What are the key considerations for synthesizing 5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves multistep reactions, typically starting with cyclocondensation of hydrazine derivatives with carbonyl-containing intermediates. For example, in analogous imidazoquinazoline syntheses, hydrazinobenzoic acid reacts with dithiocarbamates under reflux in ethanol with triethylamine as a catalyst . Key optimization parameters include:
- Temperature control : Reflux conditions (~78°C for ethanol) ensure proper cyclization.
- Solvent selection : Absolute alcohol minimizes side reactions.
- Catalyst use : Triethylamine enhances nucleophilicity of intermediates.
- Purification : Recrystallization from ethanol or ice-water precipitation improves purity (>95%) .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H NMR (400–600 MHz) identifies protons on the 2-methylbenzyl and imidazoquinazoline moieties. For example, aromatic protons typically resonate at δ 7.2–8.5 ppm, while methyl groups appear at δ 2.3–2.6 ppm .
- Mass Spectrometry (LC-MS) : High-resolution LC-MS confirms the molecular ion peak (e.g., m/z 376.12 for CHNOS) and fragmentation patterns .
- X-ray Crystallography : Resolves planar fused-ring systems and hydrogen-bonding interactions (e.g., N–H⋯O distances of ~2.8 Å) .
Advanced: How can researchers resolve contradictions in biological activity data for this compound across different assays?
Methodological Answer:
Discrepancies in IC values or target selectivity may arise from:
- Assay conditions : Variations in pH, temperature, or solvent (DMSO vs. aqueous buffers) affect compound solubility and stability.
- Cell line specificity : Use orthogonal assays (e.g., enzymatic vs. cell-based) to validate target engagement. For example, if antitumor activity conflicts between MTT and caspase-3 assays, perform Western blotting to confirm apoptosis markers .
- Metabolic interference : Pre-incubate with liver microsomes to assess stability, as rapid degradation in certain assays may yield false negatives .
Advanced: What computational strategies are recommended to predict the environmental fate of this compound?
Methodological Answer:
- QSPR Models : Use quantitative structure-property relationships to estimate biodegradation half-lives and partition coefficients (log P, log K). For imidazoquinazolines, log P values >3.5 suggest bioaccumulation potential .
- Molecular Dynamics Simulations : Model interactions with soil organic matter or aquatic enzymes to predict persistence .
- Ecotoxicity Profiling : Apply ECOSAR to estimate LC for aquatic organisms, accounting for sulfanyl group reactivity .
Advanced: How can researchers design experiments to elucidate the mechanism of action of this compound in cancer models?
Methodological Answer:
- Kinase Profiling : Use a panel of 100+ kinases to identify inhibition targets (e.g., EGFR, VEGFR) at 1–10 µM concentrations.
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to map pathway dysregulation (e.g., apoptosis, cell cycle arrest) .
- In Vivo Validation : Administer 10–50 mg/kg doses in xenograft models and monitor tumor volume reduction alongside histopathology for necrosis/apoptosis markers .
Basic: What stability challenges are associated with this compound, and how can they be mitigated?
Methodological Answer:
- Photodegradation : Store in amber vials at –20°C to prevent sulfanyl group oxidation.
- Hydrolysis : Avoid aqueous buffers at pH >8, which may cleave the imidazoquinazoline ring. Use lyophilization for long-term storage .
- Thermal Stability : DSC analysis (heating rate 10°C/min) identifies decomposition temperatures (>200°C for most analogs) .
Advanced: How can structural modifications enhance the compound’s selectivity for neurological targets?
Methodological Answer:
- SAR Studies : Replace the 2-methylbenzyl group with fluorinated or electron-withdrawing substituents (e.g., 4-CF) to improve blood-brain barrier penetration.
- Docking Simulations : Target GABA receptors by optimizing hydrogen-bonding interactions with Asn-110 and Tyr-157 residues .
- In Vivo Testing : Assess neuroactivity in zebrafish models using locomotor assays at 5–20 µM concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
